molecular formula C8H16ClF2N B6198753 4-(2,2-difluoropropyl)piperidine hydrochloride CAS No. 2680537-04-4

4-(2,2-difluoropropyl)piperidine hydrochloride

Cat. No.: B6198753
CAS No.: 2680537-04-4
M. Wt: 199.7
InChI Key:
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Description

4-(2,2-Difluoropropyl)piperidine hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a piperidine ring substituted with a 2,2-difluoropropyl group, and it exists as a hydrochloride salt. The molecular formula of this compound is C8H15F2N·HCl .

Preparation Methods

The synthesis of 4-(2,2-difluoropropyl)piperidine hydrochloride typically involves the following steps:

    Synthetic Routes: The preparation begins with the reaction of piperidine with 2,2-difluoropropyl bromide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

    Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion. After the reaction is complete, the product is isolated by filtration and purified by recrystallization or column chromatography.

    Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

4-(2,2-Difluoropropyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the 2,2-difluoropropyl group is replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Typical reagents include bases (e.g., NaOH, KOH), acids (e.g., HCl, H2SO4), and solvents (e.g., ethanol, methanol). Reaction conditions vary depending on the desired transformation but generally involve moderate temperatures and atmospheric pressure.

    Major Products: The major products formed from these reactions include N-substituted piperidines, N-oxides, and reduced piperidine derivatives.

Scientific Research Applications

4-(2,2-Difluoropropyl)piperidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,2-difluoropropyl)piperidine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

4-(2,2-Difluoropropyl)piperidine hydrochloride can be compared with other similar compounds:

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2680537-04-4

Molecular Formula

C8H16ClF2N

Molecular Weight

199.7

Purity

95

Origin of Product

United States

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